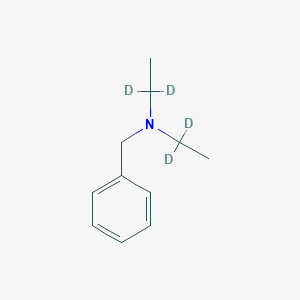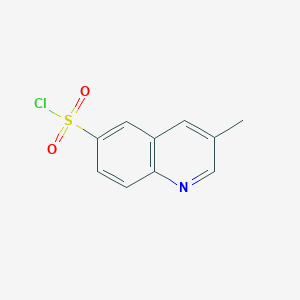
2-Prop-2-enyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Prop-2-enyl-1,3-thiazole is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Prop-2-enyl-1,3-thiazole typically involves the condensation of 2-aminothiazole with prop-2-enyl halides under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Prop-2-enyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions occur at the C-2 position due to its electron-deficient nature.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Lithium aluminum hydride; anhydrous ether or tetrahydrofuran; room temperature to reflux conditions.
Substitution: Alkyl halides, acyl chlorides; basic or acidic conditions; solvents like ethanol or dichloromethane.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Alkylated or acylated thiazoles.
Scientific Research Applications
2-Prop-2-enyl-1,3-thiazole has a wide range of applications in scientific research:
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the production of dyes, pigments, and rubber vulcanization accelerators.
Mechanism of Action
The mechanism of action of 2-Prop-2-enyl-1,3-thiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and proteins, modulating their activity.
Pathways Involved: It affects signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
2-Prop-2-enyl-1,3-thiazole can be compared with other thiazole derivatives:
Similar Compounds: Thiazole, 2-aminothiazole, 2-methylthiazole, 2-phenylthiazole.
Uniqueness: Unlike other thiazole derivatives, this compound has a unique prop-2-enyl group that enhances its reactivity and biological activity.
Properties
Molecular Formula |
C6H7NS |
|---|---|
Molecular Weight |
125.19 g/mol |
IUPAC Name |
2-prop-2-enyl-1,3-thiazole |
InChI |
InChI=1S/C6H7NS/c1-2-3-6-7-4-5-8-6/h2,4-5H,1,3H2 |
InChI Key |
WJYMYWOMVFAAOD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=NC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


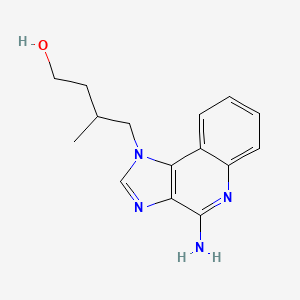

![1-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13854038.png)
![5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B13854043.png)
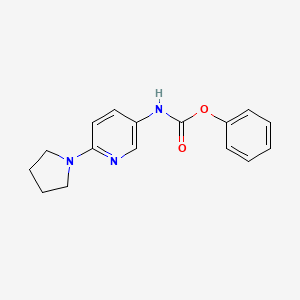
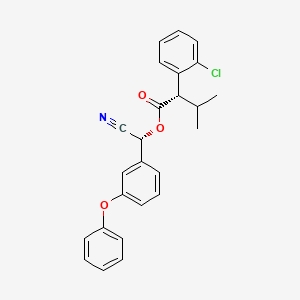
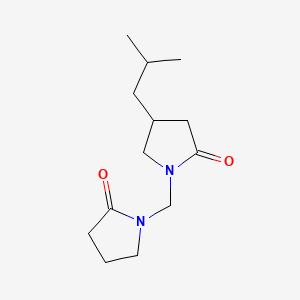



![N,N'-(7-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dipropionamide](/img/structure/B13854089.png)
